2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
Overview
Description
“2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1209904-53-9 . It has a molecular weight of 215.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Chemical Synthesis and Structure Identification
A study identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine, elucidating the fragmentation pathway, decomposition mechanisms, and products through GC-MS, NMR, and other analytical techniques. This work lays the groundwork for the qualitative analysis of related compounds (Luo et al., 2022).
In another example, the asymmetric synthesis of a potent hNK-1 receptor antagonist showcased the integration of a 4-fluorophenyl group into the cyclopentene ring through stereospecific 1,4-addition, highlighting the compound's complex synthesis process and its implications for pharmaceutical development (Yasuda et al., 2011).
Analytical Characterization and Potential Applications
Research on domino reactions involving 3-methyl-5-aminopyrazole with aryl(hetaryl)aldehydes and cyclopentanone derivatives demonstrated the formation of complex cyclopenta[b]pyrazolo[4,3-e]pyridin-5(2H)-one systems. These findings contribute to the development of new synthetic routes and potential pharmaceutical compounds (Lipson et al., 2015).
A study on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through amination and cyclization processes underscores the chemical's synthesis efficiency and potential application in creating novel compounds with specific pharmacological properties (Tan, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZPCPWVOPKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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